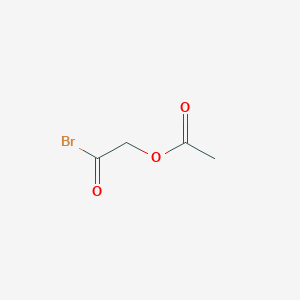
2-(acetyloxy)Acetyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)Acetyl bromide is an organic compound with the molecular formula C4H5BrO3. It is a derivative of acetic acid and contains both an acetyloxy group and a bromide group. This compound is used in various chemical reactions and has applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Acetyloxy)Acetyl bromide can be synthesized through the reaction of acetic anhydride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Another method involves the reaction of acetyl bromide with acetic acid in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using acetic anhydride and bromine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)Acetyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce acetic acid and hydrobromic acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous base.
Esterification Conditions: Esterification reactions often require an acid catalyst and an alcohol.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted acetic acid derivatives can be formed.
Hydrolysis Products: Acetic acid and hydrobromic acid.
Esterification Products: Esters of acetic acid.
Applications De Recherche Scientifique
2-(Acetyloxy)Acetyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Biochemistry: The compound is used in the modification of biomolecules for research purposes.
Material Science: It is used in the preparation of specialized materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)Acetyl bromide involves its reactivity as an acylating agent. The compound can transfer its acetyloxy group to nucleophiles, resulting in the formation of acylated products. This reactivity is due to the presence of the bromide group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl bromide: Similar in structure but lacks the acetyloxy group.
Acetic anhydride: Contains two acyl groups but no bromide.
Bromoacetic acid: Contains a bromide group but lacks the acetyloxy group.
Uniqueness
2-(Acetyloxy)Acetyl bromide is unique due to the presence of both an acetyloxy group and a bromide group, which imparts distinct reactivity and makes it useful in specific synthetic applications. Its ability to act as an acylating agent and participate in substitution reactions distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
160193-00-0 |
|---|---|
Formule moléculaire |
C4H5BrO3 |
Poids moléculaire |
180.98 g/mol |
Nom IUPAC |
(2-bromo-2-oxoethyl) acetate |
InChI |
InChI=1S/C4H5BrO3/c1-3(6)8-2-4(5)7/h2H2,1H3 |
Clé InChI |
FWACMPCFWQJUFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


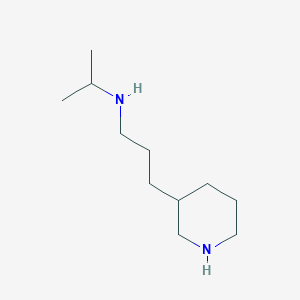

![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
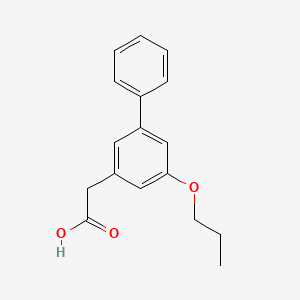
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
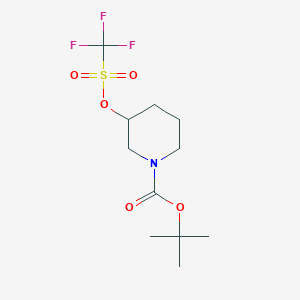
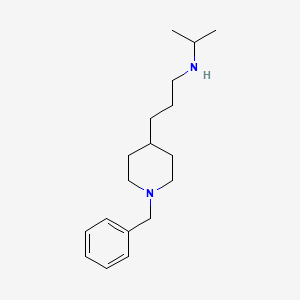
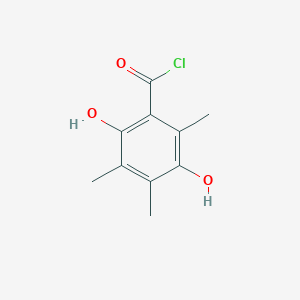
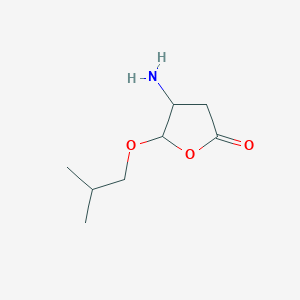
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
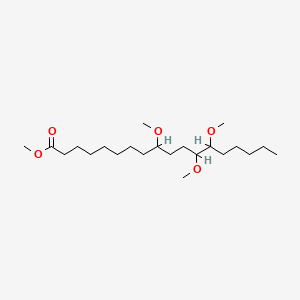
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
